DC0-NH2
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Overview
Description
DC0-NH2 is a highly potent cytotoxic compound, known for its ability to bind to the minor groove of DNA and alkylate adenine residues through its propabenzindole component. It is a simplified analog of DC1, with improved stability and approximately 1000 times more cytotoxic than commonly used anticancer agents like doxorubicin .
Preparation Methods
Synthetic Routes and Reaction Conditions
DC0-NH2 is synthesized through a series of chemical reactions involving the formation of its indole and propabenzindole components. The synthesis typically involves the following steps:
Formation of the Indole Component: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Propabenzindole Component: This involves the alkylation of the indole component with a chloromethyl derivative, followed by further functionalization to introduce the propabenzindole moiety.
Coupling of Components: The final step involves coupling the indole and propabenzindole components under specific conditions to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
DC0-NH2 undergoes several types of chemical reactions, including:
Alkylation: this compound can alkylate adenine residues in DNA, leading to the formation of covalent bonds.
Substitution: The compound can undergo substitution reactions, particularly at the indole and propabenzindole moieties.
Oxidation and Reduction: This compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives
Common Reagents and Conditions
Alkylation: Typically involves the use of chloromethyl derivatives and appropriate bases.
Substitution: Involves the use of nucleophiles or electrophiles under controlled conditions.
Oxidation and Reduction: Involves the use of oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride
Major Products Formed
The major products formed from these reactions include various alkylated, substituted, and oxidized or reduced derivatives of this compound .
Scientific Research Applications
DC0-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA-binding and alkylation mechanisms.
Biology: Employed in cell viability assays to study its cytotoxic effects on various cancer cell lines.
Medicine: Investigated as a potential anticancer agent due to its high cytotoxicity and ability to target DNA.
Industry: Used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy
Mechanism of Action
DC0-NH2 exerts its effects by binding to the minor groove of DNA and alkylating adenine residues through its propabenzindole component. This alkylation disrupts the DNA structure, leading to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include DNA and various proteins involved in DNA repair and replication pathways .
Comparison with Similar Compounds
Similar Compounds
DC1: The parent compound of DC0-NH2, with similar DNA-binding and alkylation properties but lower stability.
Doxorubicin: A commonly used anticancer agent with a different mechanism of action, involving intercalation into DNA and inhibition of topoisomerase II.
Duocarmycins: A class of compounds with similar DNA-binding and alkylation properties
Uniqueness
This compound is unique due to its simplified structure, improved stability, and significantly higher cytotoxicity compared to its parent compound DC1 and other similar compounds. Its ability to bind to the minor groove of DNA and alkylate adenine residues makes it a potent anticancer agent .
Properties
IUPAC Name |
5-amino-N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24ClN5O3/c32-14-18-15-37(27-13-28(38)21-3-1-2-4-22(21)29(18)27)31(40)26-12-17-10-20(6-8-24(17)36-26)34-30(39)25-11-16-9-19(33)5-7-23(16)35-25/h1-13,18,35-36,38H,14-15,33H2,(H,34,39)/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANFWPQOVGEWSD-GOSISDBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC6=C(N5)C=CC(=C6)N)C=C(C7=CC=CC=C72)O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC6=C(N5)C=CC(=C6)N)C=C(C7=CC=CC=C72)O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.